molecular formula C20H19Cl3N4O2 B2810175 N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 866136-29-0

N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2810175
CAS No.: 866136-29-0
M. Wt: 453.75
InChI Key: IKLYFNRAFUCZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole-3-carboxamide derivative featuring a 3-chloro-2-methylphenyl group at the carboxamide position, a 2,4-dichloro-5-isopropoxyphenyl substituent at the triazole’s N1 position, and a methyl group at C5 of the triazole core.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3N4O2/c1-10(2)29-18-9-17(14(22)8-15(18)23)27-12(4)24-19(26-27)20(28)25-16-7-5-6-13(21)11(16)3/h5-10H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLYFNRAFUCZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C(=N2)C)C3=CC(=C(C=C3Cl)Cl)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the chlorinated phenyl groups: This step involves the use of chlorinated benzene derivatives, which can be introduced through nucleophilic substitution reactions.

    Attachment of the propan-2-yloxy group: This can be done using alkylation reactions with appropriate alkyl halides.

    Final coupling reaction: The final step involves coupling the triazole ring with the chlorinated phenyl groups under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antifungal agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Heterocycle Substituents Notable Properties/Activities Reference
Target Compound 1,2,4-Triazole - N1: 2,4-dichloro-5-isopropoxyphenyl
- C3: Carboxamide linked to 3-chloro-2-methylphenyl
- C5: Methyl
High halogen density enhances electrophilicity; isopropoxy may improve bioavailability .
N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole - N1: 4-Methylphenyl
- C4: Carboxamide linked to 5-chloro-2-methylphenyl
- C5: Methyl
Reduced steric bulk at N1; lower logP (~3.8) due to fewer halogens .
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole - N1: 2-Chlorophenyl
- C4: Carboxamide linked to oxazole-methyl
- C5: Methyl
Oxazole moiety introduces hydrogen-bonding potential; moderate cytotoxicity in kinase assays .
Dasatinib (BMS-354825) Thiazole - Core: 2-Aminothiazole
- Substituents: Chlorophenyl, pyrimidine, piperazinyl
Pan-Src kinase inhibitor (IC50 ≤ 1 nM); oral bioavailability linked to carboxamide flexibility .
N-(4-Chloro-2-methylphenyl)-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole - N1: 3-Chloro-2-pyridyl
- C5: Carboxamide linked to 4-chloro-2-methylphenyl
- C3: Trifluoromethyl
Agrochemical activity; trifluoromethyl enhances stability and membrane permeability .

Key Observations:

Heterocycle Influence: 1,2,4-Triazole vs. Pyrazole/Thiazole Analogs: Pyrazole derivatives () and thiazoles () exhibit divergent bioactivity profiles. For example, dasatinib’s thiazole core enables potent kinase inhibition, while pyrazole-based compounds are often agrochemicals .

This correlates with enhanced target affinity in similar compounds . Alkoxy Groups: The 5-isopropoxy substituent in the target compound likely improves solubility and metabolic stability over non-alkoxylated analogs (e.g., ’s oxazole derivative) .

Biological Implications: While the target compound’s activity remains uncharacterized, structurally related 1,2,4-triazoles show antifungal and herbicidal properties. In contrast, carboxamide-linked thiazoles (e.g., dasatinib) prioritize kinase inhibition, highlighting how minor structural changes drastically alter application .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,4-triazole core .

Substituent Coupling : Nucleophilic aromatic substitution (SNAr) to introduce the 2,4-dichloro-5-(propan-2-yloxy)phenyl group under anhydrous conditions with K2CO3 as a base .

Carboxamide Linkage : Amide bond formation between the triazole and 3-chloro-2-methylphenyl moiety using coupling agents like EDC/HOBt .

  • Critical Parameters :
  • Solvent choice (DMF or acetonitrile for polar aprotic conditions) .
  • Temperature control (60–80°C for SNAr reactions to avoid side products) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm; triazole protons at δ 7.8–8.2 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of propan-2-yloxy) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assay (MIC determination against Gram-positive/negative bacteria) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinase) using fluorescence-based protocols .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

Advanced Research Questions

Q. How can contradictions in reported biological activities of similar triazole derivatives be resolved?

  • Methodological Answer :
  • Assay Validation : Replicate studies under standardized conditions (e.g., pH, serum concentration) to eliminate variability .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry (e.g., triazole substitution pattern) .

Q. What strategies optimize reaction conditions for introducing the propan-2-yloxy substituent?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during SNAr .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic displacement efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis at 100°C for 30 minutes to improve yield from 65% to 85% .

Q. How can QSAR models predict the pharmacological potential of this compound?

  • Methodological Answer :
  • Descriptor Selection : Use Molinspiration or Dragon software to calculate logP, polar surface area, and H-bond donors .
  • Training Data : Curate datasets of triazole-carboxamides with known IC50 values against cancer targets .
  • Model Validation : Apply leave-one-out cross-validation (R² > 0.8) and external test sets to ensure robustness .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Generate 10-point dilution series (0.1–100 μM) to identify outliers .
  • Apoptosis Assays : Confirm mechanism via Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
  • Batch Consistency : Re-synthesize the compound to rule out impurities affecting results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.